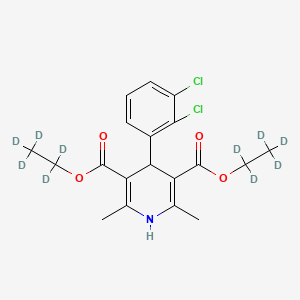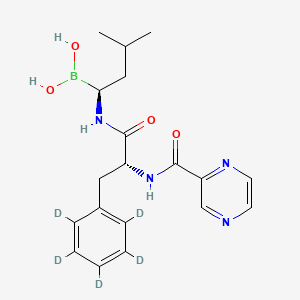
(1S,2R)-Bortezomib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a potent proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of Bortezomib due to its stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of deuterated solvents and reagents is crucial in the industrial synthesis to ensure the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: (1S,2R)-Bortezomib-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different research applications. These derivatives help in studying the compound’s interaction with different biological targets and its metabolic pathways .
科学的研究の応用
(1S,2R)-Bortezomib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. In chemistry, it is used to study the reaction mechanisms and pathways of Bortezomib. In biology, it is used to investigate the compound’s interaction with proteasomes and other cellular targets. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Bortezomib, helping in the development of more effective treatments for multiple myeloma and other cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .
作用機序
The mechanism of action of (1S,2R)-Bortezomib-d5 involves the inhibition of the proteasome, a complex enzyme responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of proteins and ultimately inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved include the ubiquitin-proteasome pathway .
類似化合物との比較
Similar Compounds: Similar compounds to (1S,2R)-Bortezomib-d5 include other proteasome inhibitors like Carfilzomib, Ixazomib, and Oprozomib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation compared to non-deuterated Bortezomib. This makes it an invaluable tool in research for studying the pharmacokinetics and metabolic pathways of Bortezomib and developing more effective therapeutic agents .
特性
分子式 |
C19H25BN4O4 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D |
InChIキー |
GXJABQQUPOEUTA-KLIAGJJWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
正規SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



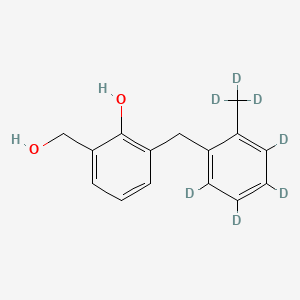
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
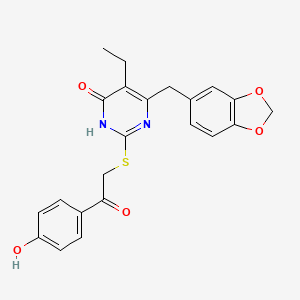
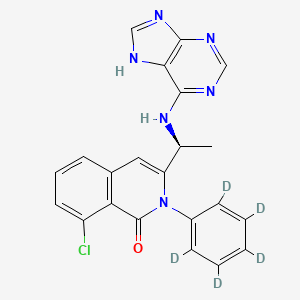

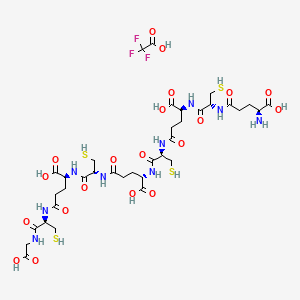
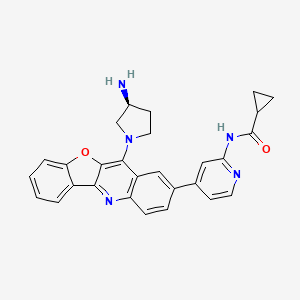

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
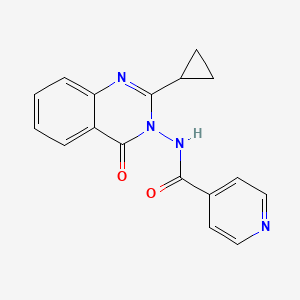
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
